Lavoltidine succinate can be synthesized from lavoltidine, which has been investigated in clinical trials for its efficacy in treating reflux conditions. The compound is classified under investigational drugs, indicating that it is still undergoing research to establish its safety and effectiveness for specific medical uses. The chemical structure of lavoltidine includes a molecular formula of and a molecular weight of approximately 359.474 g/mol .
The synthesis of lavoltidine succinate involves several chemical reactions, primarily focusing on the modification of the lavoltidine structure to introduce the succinate moiety.
The molecular structure of lavoltidine succinate can be represented by its structural formula, which includes multiple functional groups such as amines and esters.
The compound can be visualized using various molecular modeling software, which allows researchers to study its three-dimensional conformation and predict interactions with biological targets.
Lavoltidine succinate can undergo several chemical reactions due to its functional groups:
The mechanism of action for lavoltidine succinate primarily involves modulation of gastrointestinal motility and secretion:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to confirm purity and structural identity .
Lavoltidine succinate has potential applications in several areas:
Lavoltidine (development codes AH-23844 or loxtidine) emerged in the 1980s as a highly selective and potent histamine H₂ receptor antagonist developed by Glaxo Wellcome (now GlaxoSmithKline). Its primary therapeutic objective was the treatment of gastroesophageal reflux disease (GERD) and peptic ulcers by suppressing gastric acid secretion. Structurally, lavoltidine belongs to the triazole-chemotype class, with the chemical formula C₁₉H₂₉N₅O₂ and a molecular weight of 359.47 g/mol. The compound features a 1,2,4-triazole core linked to a piperidinylmethylphenoxypropyl chain and a hydroxymethyl substituent [1] [2].
Preclinical studies demonstrated lavoltidine’s exceptional affinity for the H₂ receptor (HRH2; UniProt P25021), acting as an irreversible antagonist that provided prolonged acid suppression. In rodent models, it inhibited basal and histamine-stimulated gastric acid secretion at nanomolar concentrations, significantly outperforming earlier H₂ antagonists like cimetidine in potency and duration of action. This efficacy stemmed from its covalent binding to the H₂ receptor, which prevented histamine-induced activation of adenylate cyclase and downstream proton pump activation [1] [6]. Early-phase clinical trials confirmed its oral bioavailability and sustained antisecretory effects in humans, positioning it as a promising once-daily therapy for acid-related disorders [2] [4].
Table 1: Key Pharmacological Properties of Lavoltidine
Property | Value/Characteristic | Significance |
---|---|---|
Molecular Formula | C₁₉H₂₉N₅O₂ | Triazole-based irreversible antagonist |
Molecular Weight | 359.47 g/mol | Small-molecule drug with oral bioavailability |
Mechanism of Action | Irreversible H₂ receptor antagonist | Sustained suppression of gastric acid secretion |
Primary Indication | GERD, peptic ulcers | Target: Reduction in acid-related mucosal damage |
Potency (Preclinical) | Nanomolar range | Superior to cimetidine and ranitidine |
The free base form of lavoltidine faced significant pharmaceutical challenges, including poor aqueous solubility and physicochemical instability, which compromised its formulation and bioavailability. To address these limitations, researchers developed lavoltidine succinate (CAS 86160-82-9), a salt form pairing two lavoltidine molecules (C₁₉H₂₉N₅O₂) with succinic acid (C₄H₆O₄). This modification yielded a molecular weight of 837.02 g/mol and the formula (C₁₉H₂₉N₅O₂)₂·C₄H₆O₄ [8].
The succinate salt offered critical advantages:
This optimization exemplified a strategic approach to overcoming polymorphism and dissolution barriers common to basic nitrogen-containing drugs. Patent literature from this era highlights succinate as a preferred counterion for improving the "developability" of high-potency candidates with suboptimal physicochemical profiles [5].
Table 2: Comparative Properties of Lavoltidine Free Base vs. Succinate Salt
Property | Lavoltidine Free Base | Lavoltidine Succinate | Impact |
---|---|---|---|
Chemical Formula | C₁₉H₂₉N₅O₂ | (C₁₉H₂₉N₅O₂)₂·C₄H₆O₄ | Salt formation enhances molecular weight |
Aqueous Solubility | Low (mg/mL range) | Significantly improved | Better absorption and dose consistency |
Crystallinity | Variable polymorphs | Stable monohydrate form | Simplified manufacturing and shelf-life |
Thermal Stability | Moderate | High (decomposition >150°C) | Reduced degradation during processing/storage |
Despite promising antisecretory efficacy, chronic toxicology studies of lavoltidine succinate in rodents revealed severe and unforeseen safety concerns. Rats and mice administered lavoltidine at therapeutic doses (≥50 mg/kg/day) for 6–12 months developed gastric neuroendocrine tumors (carcinoids) at alarming incidences (70–90% in high-dose groups). Histopathological analysis identified enterochromaffin-like (ECL) cell hyperplasia progressing to neoplasia, driven by sustained hypergastrinemia secondary to profound acid suppression [1] [4] [6].
The mechanistic cascade involved:
These findings were consistent across species (rats, mice, Mastomys) and deemed mechanism-based, halting clinical development by 1990. Regulatory agencies (FDA, EMA) classified lavoltidine as a high-risk candidate due to irreversibility and resultant trophic effects, establishing a precedent for evaluating hypergastrinemia in future acid-suppressing drugs. The discontinuation underscored a critical limitation of irreversible H₂ antagonists and shifted industry focus toward reversible agents like proton-pump inhibitors (PPIs) with transient effects [1] [3].
Table 3: Summary of Key Preclinical Carcinogenicity Findings
Study Parameter | Finding | Implication |
---|---|---|
Species Affected | Rats, mice, Mastomys natalensis | Cross-species relevance |
Dose Duration | 6–12 months | Tumor development within proposed clinical timeframe |
Tumor Type | Gastric carcinoids (ECL-cell derived) | Malignant potential with metastasis |
Incidence | 70–90% (high-dose groups) | Unacceptable risk-benefit ratio |
Key Mechanism | Hypergastrinemia → ECL cell hyperplasia | Class effect of profound acid suppression |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7